N-(1-benzothiophen-5-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide
Description
N-(1-benzothiophen-5-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide is a heterocyclic compound featuring a piperidine-2-carboxamide core substituted with a benzothiophen-5-yl group and a thiophene-2-sulfonyl moiety. This structure combines aromatic heterocycles (benzothiophene and thiophene) with a sulfonamide linker and a piperidine scaffold, which are common in pharmaceuticals targeting enzymes or receptors requiring hydrophobic and polar interactions.
Properties
IUPAC Name |
N-(1-benzothiophen-5-yl)-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S3/c21-18(19-14-6-7-16-13(12-14)8-11-24-16)15-4-1-2-9-20(15)26(22,23)17-5-3-10-25-17/h3,5-8,10-12,15H,1-2,4,9H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVJCAXGASJDKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)NC2=CC3=C(C=C2)SC=C3)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzothiophen-5-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of 2-alkynyl thioanisoles catalyzed by gold(I)–NHC complexes . This method allows for the efficient construction of the benzo[b]thiophene core. The piperidine carboxamide moiety can be introduced through subsequent amide coupling reactions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzothiophen-5-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene and benzo[b]thiophene moieties can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the sulfonyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Bromine in acetic acid or chlorine in chloroform at ambient temperature.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Halogenated derivatives of the aromatic rings.
Scientific Research Applications
N-(1-benzothiophen-5-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of organic electronic materials and functional supramolecular chemistry.
Mechanism of Action
The mechanism of action of N-(1-benzothiophen-5-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide involves its interaction with specific molecular targets. The benzo[b]thiophene and thiophene sulfonyl groups may interact with enzymes or receptors, modulating their activity. The piperidine carboxamide moiety can enhance the compound’s binding affinity and specificity. These interactions can lead to the modulation of signaling pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Structural Comparison
Table 1: Key Structural Features of Analogs
Key Observations :
- The target compound shares the piperidine-2-carboxamide backbone with Imp. B(EP) and Compound 29 , but its benzothiophene and thiophene sulfonyl groups distinguish it structurally.
Key Observations :
- Compound 19 has a lower yield (39.9%) compared to Compound 29 (77%), possibly due to challenges in sulfonamide coupling or pyrazole ring stability.
Key Observations :
- The thiophene sulfonyl group in both the target compound and Compound 19 is associated with antibacterial activity, suggesting a shared mechanism of action (e.g., enzyme inhibition).
- Compound 29 demonstrates that piperidine-2-carboxamide derivatives with complex substituents (e.g., triazole-xanthene) can achieve potent antimicrobial effects, supporting the pharmacological relevance of the target’s structural complexity.
Biological Activity
N-(1-benzothiophen-5-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activity, particularly in medicinal chemistry. This article explores the compound's biological properties, synthesis, and mechanisms of action, drawing from diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of N-(1-benzothiophen-5-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide is CHNOS, indicating the presence of nitrogen, oxygen, and sulfur atoms. The compound features a benzothiophene moiety linked to a piperidine ring with a sulfonamide group attached to a thiophene. This unique structure is believed to contribute to its biological activity.
Key Structural Features
| Feature | Description |
|---|---|
| Benzothiophene | Aromatic ring system that may enhance biological interactions |
| Piperidine | A six-membered nitrogen-containing ring known for various pharmacological activities |
| Thiophene Sulfonamide | Enhances solubility and may influence enzyme inhibition |
Research indicates that N-(1-benzothiophen-5-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide exhibits significant biological activity, particularly as an inhibitor of various enzymes involved in disease processes. Studies have shown its potential in modulating pathways related to inflammation and cancer treatment .
Inhibition Studies
The compound has been evaluated for its binding affinity to specific biological targets using techniques such as molecular docking and surface plasmon resonance. These studies help elucidate the compound's mechanism of action and guide further modifications for enhanced efficacy.
Case Studies and Comparative Analysis
Several related compounds have been studied to understand the structure-activity relationship (SAR) better. Below is a comparative analysis of similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-fluorophenyl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide | Contains a fluorophenyl group | Potential anti-inflammatory activity |
| N-(benzofuran-3-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide | Benzofuran instead of benzothiophene | Anticancer properties |
| N-(naphthalen-1-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide | Naphthalene moiety | Modulation of chemokine receptors |
These compounds illustrate how variations in substituents can influence biological activity, suggesting that N-(1-benzothiophen-5-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide may possess unique therapeutic properties due to its specific structural features.
Synthesis and Optimization
The synthesis of N-(1-benzothiophen-5-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide involves multiple steps that require careful optimization to achieve high yields and purity. Typical synthetic routes include:
- Formation of the benzothiophene moiety.
- Introduction of the thiophene sulfonamide group.
- Coupling with the piperidine derivative.
Each step is critical for ensuring the final product's effectiveness in biological applications.
Research Findings
Recent studies have highlighted the compound's potential applications in treating inflammatory diseases and cancer . For instance, similar compounds have demonstrated:
- Antiviral Activity: Some derivatives have shown inhibitory effects against viral replication (e.g., RSV) at micromolar concentrations .
- Antibacterial Properties: Compounds with similar structures have displayed moderate to strong antibacterial activity against various strains .
Summary of Biological Activities
| Activity Type | Observed Effects |
|---|---|
| Anti-inflammatory | Modulation of inflammatory pathways |
| Anticancer | Inhibition of cancer cell proliferation |
| Antiviral | Inhibition of viral replication |
| Antibacterial | Activity against specific bacterial strains |
Q & A
Q. What are the recommended synthetic routes for N-(1-benzothiophen-5-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide, and how can reaction progress be monitored?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1: Thiophene sulfonylation of the piperidine ring using thiophene-2-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).
- Step 2: Coupling of the benzothiophene moiety via nucleophilic substitution or amidation, often catalyzed by HATU/DIPEA in DMF.
- Monitoring: Thin-layer chromatography (TLC) with UV visualization is critical for tracking intermediates. For example, TLC using ethyl acetate/hexane (3:7) can resolve sulfonylation intermediates .
- Key Reagents: Lawesson’s reagent (for thiophene activation) and Vilsmeier-Haack formylation (for electrophilic substitutions) are analogous to methods used in related heterocyclic systems .
Q. Which characterization techniques are critical for confirming the structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H NMR: Aromatic protons from benzothiophene (δ 7.2–8.1 ppm) and thiophene (δ 7.0–7.5 ppm) distinguish substituent positions. Piperidine protons appear as multiplet signals (δ 1.5–3.5 ppm) .
- 13C NMR: Carbonyl carbons (amide: ~170 ppm; sulfonyl: ~110 ppm) confirm functional groups.
- Mass Spectrometry (MS): High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]+ expected for C19H17N2O3S3: ~441 Da).
- Infrared (IR) Spectroscopy: Peaks at ~1650 cm⁻¹ (amide C=O) and ~1350/1150 cm⁻¹ (sulfonyl S=O) validate key bonds .
Advanced Research Questions
Q. How can researchers address low yields in the sulfonylation step during synthesis?
Methodological Answer: Low yields often arise from competing side reactions or steric hindrance. Strategies include:
- Optimized Solvent Systems: Use polar aprotic solvents (e.g., DMF) to enhance sulfonyl chloride reactivity.
- Temperature Control: Gradual addition of sulfonyl chloride at 0°C minimizes decomposition.
- Purification: Column chromatography with gradient elution (e.g., 10–30% ethyl acetate in hexane) isolates the sulfonylated intermediate .
- Alternative Reagents: Employ polymer-supported sulfonylating agents to improve stoichiometric control .
Q. What strategies are effective for analyzing contradictory biological activity data across different assays?
Methodological Answer: Contradictions may stem from assay-specific conditions (e.g., pH, solubility):
- Solubility Testing: Pre-screen compounds in assay buffers (e.g., PBS with 0.1% DMSO) to rule out precipitation artifacts.
- Metabolite Interference: Use LC-MS to identify degradation products in cell-based vs. cell-free assays .
- Dose-Response Curves: Compare EC50/IC50 values across multiple replicates to assess reproducibility.
- Orthogonal Assays: Validate target engagement using SPR (surface plasmon resonance) or thermal shift assays .
Q. How can computational modeling aid in predicting the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model binding poses in targets like kinases or GPCRs. The benzothiophene group may occupy hydrophobic pockets, while the sulfonyl group forms hydrogen bonds .
- QSAR Studies: Corrogate electronic parameters (e.g., Hammett σ values) of substituents with activity data to design optimized analogs.
- MD Simulations: Simulate ligand-protein stability over 100 ns trajectories to assess binding kinetics .
Q. What are the key considerations for designing derivatives to improve metabolic stability without compromising activity?
Methodological Answer:
- Metabolic Hotspots: Identify labile sites (e.g., piperidine N-methylation) via liver microsome assays.
- Bioisosteric Replacement: Substitute the thiophene sulfonyl group with a pyridyl sulfone to reduce CYP450-mediated oxidation .
- Prodrug Strategies: Introduce ester moieties at the carboxamide group to enhance oral bioavailability .
- In Silico Predictors: Tools like SwissADME forecast pharmacokinetic properties (e.g., logP, BBB permeability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
